molecular formula C21H22N2O3 B2514359 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379985-51-8

4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2514359
CAS No.: 2379985-51-8
M. Wt: 350.418
InChI Key: JROZLXIGGJYIRY-UHFFFAOYSA-N
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Description

4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-methyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It can serve as a probe for studying the interactions of benzofuran and piperidine-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the piperidine ring can modulate neurotransmitter receptors. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-ethylpyridine
  • 4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-chloropyridine

Uniqueness

4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific combination of benzofuran, piperidine, and pyridine rings. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile scaffold for drug development.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-12-18(6-9-22-15)25-14-16-7-10-23(11-8-16)21(24)20-13-17-4-2-3-5-19(17)26-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROZLXIGGJYIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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